molecular formula C9H7N3O5 B1333058 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide CAS No. 439095-26-8

2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

Cat. No.: B1333058
CAS No.: 439095-26-8
M. Wt: 237.17 g/mol
InChI Key: XJXYMIGVSHJOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide is a useful research compound. Its molecular formula is C9H7N3O5 and its molecular weight is 237.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-nitro-2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O5/c10-8(13)4-11-6-3-5(12(15)16)1-2-7(6)17-9(11)14/h1-3H,4H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXYMIGVSHJOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)O2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274519
Record name 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-26-8
Record name 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Note: HPLC Method Development for 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Profiling[1][2]

This guide details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide . As this molecule combines a hydrophobic benzoxazolone core with a polar acetamide side chain and an electron-withdrawing nitro group, it presents specific chromatographic challenges regarding peak shape (tailing) and solubility.

Molecular Analysis & Strategy
  • Core Structure: The benzoxazolone ring is aromatic and hydrophobic.

  • Functional Groups:

    • 5-Nitro (

      
      ):  Strong UV chromophore; increases retention on Reverse Phase (RP) due to pi-pi interactions, but increases polarity relative to the parent ring.
      
    • 3-Acetamide (

      
      ):  A polar, hydrogen-bonding moiety. This is the critical "handle" for method selectivity but serves as a risk factor for peak tailing if silanol interactions occur.
      
  • pKa Considerations: The N-3 position is substituted, removing the acidic proton typical of 2-benzoxazolones (pKa ~8-9). The acetamide side chain is neutral at physiological pH. Therefore, pH control is primarily for silanol suppression, not analyte ionization.

Method Development Workflow

The following diagram illustrates the logical flow of the development process, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Molecule Assessment Solubility Step 1: Solubility & Stock Prep (DMSO/MeOH) Start->Solubility Scouting Step 2: Gradient Scouting (5-95% B) Solubility->Scouting ColumnSel Decision: Column Selection (C18 vs Polar Embedded) Scouting->ColumnSel Opt_pH Step 3: pH & Buffer Optimization (Peak Shape) ColumnSel->Opt_pH Opt_Grad Step 4: Gradient Refinement (Resolution > 2.0) Opt_pH->Opt_Grad Validation Step 5: ICH Q2(R1) Validation Opt_Grad->Validation

Caption: Systematic HPLC method development workflow from solubility assessment to validation.

Experimental Protocols

Protocol 1: Solubility & Standard Preparation

Objective: Create a stable stock solution without precipitation. The nitro group decreases water solubility, while the acetamide aids it slightly.

  • Primary Stock (1.0 mg/mL):

    • Weigh 10 mg of analyte into a 10 mL volumetric flask.

    • Add 5 mL Dimethyl Sulfoxide (DMSO) . Sonicate for 5 minutes. The nitro-aromatic system is highly soluble in DMSO.

    • Dilute to volume with DMSO.

  • Working Standard (50 µg/mL):

    • Transfer 500 µL of Primary Stock to a 10 mL flask.

    • Dilute with 50:50 Water:Acetonitrile (ACN) .

    • Note: If precipitation occurs, increase the organic ratio to 70:30.

Protocol 2: Gradient Scouting (The "Sighting" Shot)

Objective: Determine the approximate elution %B.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 100 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: PDA Scan (200–400 nm). Extract 254 nm and 300 nm.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
10.0 95 Linear Ramp
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

Success Criteria:

  • If peak elutes < 5 min: Analyte is too polar (Use 100% Aqueous stable column).

  • If peak elutes > 8 min: Analyte is hydrophobic (Use C8 or Phenyl-Hexyl).

  • Expected Result: Nitro-benzoxazolones typically elute between 40-60% B.

Protocol 3: Optimized Method Parameters

Based on the structural properties, the following conditions are recommended for the final method to ensure robustness and peak symmetry.

1. Chromatographic Conditions
ParameterSettingRationale
Column Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion-RP or Waters SymmetryShield)The polar acetamide group interacts with the embedded polar group, preventing silanol tailing better than standard C18.
Dimensions 150 x 4.6 mm, 3-5 µmStandard dimensions provide sufficient plates (N > 10,000) for separating impurities.
Mobile Phase A 10 mM Potassium Phosphate (pH 3.0) Phosphate suppresses silanol activity better than Formic Acid, sharpening the amide peak. pH 3 ensures stability.
Mobile Phase B Acetonitrile Lower viscosity than Methanol, providing lower backpressure and sharper peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Wavelength 254 nm (Quantitation) / 320 nm (ID)Nitro groups absorb strongly at 254 nm. The 320 nm band is more specific to the benzoxazolone core, useful for purity checks.
2. Optimized Gradient Program

Assumes elution was observed around 50% B during scouting.

Time (min)% A (Buffer)% B (ACN)Curve
0.09010Initial hold
2.09010Isocratic hold to stack injection
12.04060Shallow gradient for resolution
15.0595Column Wash
17.0595Wash Hold
17.19010Re-equilibration
22.09010End

Critical Process Parameters (CPP) & Troubleshooting

The interaction between the nitro group and the acetamide creates specific failure modes.

Troubleshooting Issue1 Peak Tailing Cause1 Silanol Interaction (Acetamide H-bonding) Issue1->Cause1 Fix1 Switch to Phosphate Buffer or Polar-Embedded Column Cause1->Fix1 Issue2 Retention Drift Cause2 Temperature Fluctuation Issue2->Cause2 Fix2 Thermostat Column (30°C ± 0.5°C) Cause2->Fix2 Issue3 Split Peak Cause3 Solvent Mismatch (Sample in 100% DMSO) Issue3->Cause3 Fix3 Dilute sample with Mobile Phase A Cause3->Fix3

Caption: Diagnostic logic for common chromatographic anomalies with nitro-acetamide derivatives.

Key Troubleshooting Notes:
  • Peak Tailing: If the asymmetry factor (

    
    ) > 1.5, the amide nitrogen is likely interacting with residual silanols on the silica support.
    
    • Action: Increase buffer concentration to 25 mM or switch to a "End-capped" column.

  • Sensitivity: If LOD is insufficient at 254 nm, the nitro group allows for reductive electrochemical detection (ECD), though this is complex. Stick to UV unless sub-ng sensitivity is required.

Validation Strategy (ICH Q2(R1))

Once the method is optimized (Resolution > 2.0 from nearest impurity), proceed to validation.

  • Specificity: Inject blank, placebo, and forced degradation samples (Acid/Base/Oxidation).

    • Note: Benzoxazolones are generally stable, but the amide side chain may hydrolyze in 1N HCl/NaOH. Ensure mass balance.

  • Linearity: Prepare 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL).

    
     must be 
    
    
    
    .
  • Precision:

    • Repeatability: 6 injections of 100% standard (RSD

      
       2.0%).
      
    • Intermediate Precision: Different day/analyst/column.

  • LOD/LOQ: Calculate based on Signal-to-Noise (S/N) of 3:1 and 10:1 respectively.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience. (1997). [Link]

  • U.S. Food and Drug Administration (FDA). Reviewer Guidance: Validation of Chromatographic Methods. (1994).[2] [Link]

  • PubChem. Compound Summary for CID 709694 (Related Benzoxazolone Structure). National Library of Medicine. [Link]

Sources

Application Notes and Protocols for the Crystallization of 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in the Development of Benzoxazolone-Based Active Pharmaceutical Ingredients

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development and manufacturing.[][2] For 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide, a member of the pharmacologically significant benzoxazolone class of compounds, achieving a crystalline form with optimal purity, stability, and manufacturability is a critical objective.[3][4] The benzoxazolone scaffold is a versatile framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] The specific crystalline form of an API can significantly influence its bioavailability, dissolution rate, and stability, making the control of crystallization a key process in ensuring therapeutic efficacy and product consistency.[6]

This comprehensive guide presents a detailed exploration of various crystallization techniques applicable to this compound. The protocols provided are designed to be adaptable and are grounded in the fundamental principles of crystallization, offering researchers and drug development professionals a robust framework for obtaining high-quality crystalline material. While specific physicochemical data for this compound, such as precise solubility in various solvents and melting point, are not extensively published, the methodologies outlined below are based on the expected properties of a nitro-substituted benzoxazolone acetamide derivative and established crystallization practices for APIs.[][7]

Physicochemical Profile and Solvent Selection Strategy

The molecular structure of this compound (Molecular Formula: C₉H₇N₃O₅, Molecular Weight: 237.17 g/mol ) suggests it is a polar molecule with hydrogen bond donor and acceptor sites.[8] The presence of the nitro group and the amide linkage contributes to its polarity and potential for strong intermolecular interactions, which are conducive to forming a stable crystal lattice.

A crucial first step in any crystallization development is a thorough solvent screening to determine the compound's solubility profile. This data informs the selection of appropriate solvent systems for each crystallization technique. A general approach to solvent screening is outlined below.

Protocol 1: Small-Scale Solubility Screening
  • Solvent Selection: Choose a diverse range of solvents with varying polarities. A recommended starting set includes:

    • Polar Protic: Methanol, Ethanol, Isopropanol

    • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Nonpolar: Toluene, Heptane, Hexane

  • Procedure: a. Weigh a small, known amount of the compound (e.g., 10 mg) into a small vial. b. Add a measured volume of the first solvent (e.g., 0.1 mL) and stir or sonicate at ambient temperature. c. Observe for dissolution. If the solid dissolves, it is highly soluble. d. If the solid does not dissolve, incrementally add more solvent (e.g., 0.1 mL at a time) until dissolution is achieved or a significant volume has been added (e.g., 2 mL). e. If the compound remains insoluble at ambient temperature, gently warm the mixture and observe for dissolution. Note any changes upon cooling. f. Repeat this process for each selected solvent.

  • Data Interpretation: Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" for each solvent at both ambient and elevated temperatures. This information is critical for selecting appropriate crystallization methods.

Crystallization Methodologies and Detailed Protocols

Based on the solubility profile, several crystallization techniques can be employed. The choice of method will depend on the specific solubility characteristics of the compound and the desired crystal attributes.[6]

Slow Evaporation Crystallization

This technique is ideal for compounds that are soluble in a volatile solvent. The slow removal of the solvent allows for the gradual formation of a supersaturated solution, promoting the growth of well-ordered, high-quality crystals.

  • Solvent Selection: Choose a solvent in which the compound is readily soluble at room temperature (e.g., acetone, ethyl acetate, or a mixture).

  • Procedure: a. Dissolve the compound in the selected solvent to create a near-saturated solution. A slight excess of solvent can be used to ensure complete dissolution. b. Filter the solution through a 0.2 µm syringe filter to remove any particulate matter. c. Transfer the filtered solution to a clean vial or beaker. d. Cover the opening of the container with a piece of parafilm or aluminum foil. e. Pierce a few small holes in the covering to allow for slow solvent evaporation. f. Place the container in a vibration-free environment at a constant temperature. g. Monitor the vial over several days for crystal formation.

Diagram 1: Workflow for Slow Evaporation Crystallization

Slow_Evaporation cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting Dissolve Dissolve Compound in Suitable Solvent Filter Filter Solution Dissolve->Filter Evaporate Slow Solvent Evaporation Filter->Evaporate Crystals Crystal Formation and Growth Evaporate->Crystals Isolate Isolate Crystals Crystals->Isolate Dry Dry Crystals Isolate->Dry

Caption: A stepwise workflow for obtaining crystals via the slow evaporation technique.

Cooling Crystallization

This method is suitable for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled, leading to supersaturation and subsequent crystallization.[6]

  • Solvent Selection: Choose a solvent in which the compound has moderate to high solubility at elevated temperatures and low solubility at lower temperatures (e.g., ethanol, isopropanol, or acetonitrile).

  • Procedure: a. Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point). Ensure all solid material is dissolved. b. Filter the hot solution to remove any insoluble impurities. c. Allow the solution to cool slowly to room temperature. A controlled cooling rate can be achieved by placing the flask in an insulated container or a programmable cooling bath. d. For further crystallization, the solution can be placed in a refrigerator or freezer. e. Once crystal formation is complete, isolate the crystals by filtration.

Table 1: Example Parameters for Cooling Crystallization

ParameterCondition ACondition BCondition C
Solvent EthanolAcetonitrileToluene
Initial Temperature 70 °C60 °C80 °C
Final Temperature 4 °C0 °C10 °C
Cooling Rate 10 °C/hour5 °C/hour15 °C/hour
Expected Outcome Small to medium-sized needlesLarge, well-defined prismsFine powder
Anti-Solvent Vapor Diffusion

This technique is particularly useful for small amounts of material and for screening a wide range of solvent/anti-solvent combinations. A solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[6]

  • Solvent/Anti-Solvent Selection:

    • Solvent: A volatile solvent in which the compound is soluble (e.g., DMF, DMSO).

    • Anti-Solvent: A volatile solvent in which the compound is insoluble and is miscible with the solvent (e.g., water, methanol, ethanol).

  • Procedure: a. Prepare a concentrated solution of the compound in the chosen solvent. b. Place a larger volume of the anti-solvent in the well of a vapor diffusion plate. c. Pipette a small drop (1-5 µL) of the compound solution onto the underside of a siliconized glass coverslip. d. Invert the coverslip and place it over the well, creating a sealed environment. e. The anti-solvent vapor will slowly diffuse into the hanging drop, inducing crystallization. f. Monitor the drop for crystal growth over several days.

Diagram 2: Hanging Drop Vapor Diffusion Setup

Hanging_Drop cluster_well Sealed Well Reservoir Anti-Solvent Reservoir Drop Hanging Drop (Compound + Solvent) Drop->Reservoir Vapor Diffusion Coverslip Coverslip

Caption: A schematic of the hanging drop vapor diffusion method for crystallization.

Slurry Crystallization (Ostwald Ripening)

This technique is often used to convert a less stable crystalline form (or an amorphous solid) into a more stable polymorph. The compound is stirred as a slurry in a solvent where it has slight solubility. Over time, the less stable form dissolves and the more stable form precipitates.

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound is sparingly soluble.

  • Procedure: a. Add the solid compound to the selected solvent to form a stirrable slurry. b. Stir the slurry at a constant temperature for an extended period (days to weeks). c. Periodically, take a small sample of the solid, filter, and dry it. d. Analyze the solid sample by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to monitor for polymorphic transformations. e. Continue the slurry until the analysis confirms that the conversion to the desired stable form is complete.

Crystal Isolation and Characterization

Once crystals have formed, they must be carefully isolated and dried.

  • Isolation: The crystals should be separated from the mother liquor by filtration, typically using a Büchner funnel or by centrifugation.

  • Washing: A small amount of a cold anti-solvent can be used to wash the crystals and remove any residual mother liquor.

  • Drying: The isolated crystals should be dried under vacuum at a temperature that will not cause desolvation or degradation.

Characterization of the resulting crystalline material is essential to determine its form and purity. Standard analytical techniques include:

  • Visual Microscopy: To assess crystal habit and size.

  • X-ray Powder Diffraction (XRPD): To identify the crystalline form (polymorph).

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess the presence of solvates.

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

Conclusion

The crystallization of this compound is a crucial step in its development as a potential pharmaceutical agent. A systematic approach, beginning with solvent solubility screening, allows for the rational selection of an appropriate crystallization method. The techniques of slow evaporation, cooling crystallization, vapor diffusion, and slurry crystallization each offer distinct advantages and can be optimized to produce a crystalline form with the desired physical and chemical properties. The protocols detailed in this guide provide a solid foundation for researchers to develop a robust and reproducible crystallization process for this and other related benzoxazolone derivatives.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Advanced Science News. (2018). Gel-Mediated Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Bentham Science. (n.d.). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

  • Shanghai Chuangsai. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N-(naphthalen-1-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

  • PubMed. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Retrieved from [Link]

  • PubMed. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • PubMed. (n.d.). Identification of a novel benzoxazolone derivative as a selective, orally active 18 kDa translocator protein (TSPO) ligand. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of two distinct synthetic routes for the preparation of 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide, a molecule of interest in medicinal chemistry. The benzoxazolone scaffold is a privileged structure known for its diverse biological activities.[1] This document details two strategic approaches: Route 1 , a sequential synthesis involving the initial formation of the 5-nitro-1,3-benzoxazol-2(3H)-one core followed by N-alkylation, and Route 2 , an alternative pathway commencing with the acylation of 2-amino-4-nitrophenol followed by intramolecular cyclization. Each route is presented with detailed, step-by-step experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis of key performance indicators such as yield, purity, and operational complexity. This guide is intended to assist researchers in making informed decisions for the efficient synthesis of this and structurally related compounds.

Introduction

The 2-oxo-1,3-benzoxazole (benzoxazolone) ring system is a fundamental heterocyclic motif present in a wide array of pharmacologically active compounds. The introduction of a nitro group and an acetamide side chain, as in the target molecule this compound, can significantly modulate its biological profile. The efficient and scalable synthesis of such derivatives is therefore of considerable importance in drug discovery and development. This guide presents a critical evaluation of two plausible synthetic strategies, providing the necessary data and rationale to select the most appropriate method based on laboratory scale, available resources, and desired outcomes.

Route 1: Cyclization Followed by N-Alkylation

This synthetic approach is a classical and widely adopted strategy for the synthesis of N-substituted benzoxazolones. It involves the initial construction of the heterocyclic core, followed by the introduction of the desired side chain.

Logical Workflow for Route 1

Route 1 Workflow A 2-Amino-4-nitrophenol B 5-Nitro-1,3-benzoxazol-2(3H)-one A->B Cyclization (Urea or Phosgene Equivalent) D This compound B->D N-Alkylation (Base, Solvent) C 2-Chloroacetamide C->D

Caption: Workflow for Route 1.

Step 1: Synthesis of 5-Nitro-1,3-benzoxazol-2(3H)-one

The initial step involves the cyclization of 2-amino-4-nitrophenol to form the benzoxazolone ring. This can be achieved using various carbonylating agents. A common and relatively safe method utilizes urea, which thermally decomposes to generate isocyanic acid in situ, acting as the carbonyl source.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-amino-4-nitrophenol (1.0 eq) and urea (3.0 eq).

  • Heat the mixture to 140-150 °C with constant stirring. The reaction mixture will melt and then solidify as the reaction progresses.

  • Maintain the temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the solid mass and stir vigorously to break up the solid.

  • Filter the crude product, wash thoroughly with water to remove any unreacted urea, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or acetic acid to afford pure 5-nitro-1,3-benzoxazol-2(3H)-one.

Causality of Experimental Choices:

  • Urea as a Carbonyl Source: Urea is an inexpensive, stable, and less hazardous alternative to phosgene or its derivatives.[2] Upon heating, it decomposes to isocyanic acid and ammonia. The isocyanic acid then reacts with the aminophenol in a cyclization reaction.

  • Thermal Conditions: The high temperature is necessary to induce the decomposition of urea and drive the cyclization reaction to completion.

Step 2: N-Alkylation with 2-Chloroacetamide

The second step is the N-alkylation of the pre-formed 5-nitro-1,3-benzoxazol-2(3H)-one with 2-chloroacetamide in the presence of a suitable base and solvent.

Experimental Protocol:

  • To a solution of 5-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding anion.

  • Add 2-chloroacetamide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 8-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality of Experimental Choices:

  • Base and Solvent: A base is required to deprotonate the acidic N-H of the benzoxazolone, generating a nucleophilic anion that attacks the electrophilic carbon of 2-chloroacetamide.[3] Polar aprotic solvents like DMF are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.[1]

  • Heating: Heating is often necessary to increase the rate of the Sₙ2 reaction between the benzoxazolone anion and the alkylating agent.

Route 2: Acylation Followed by Intramolecular Cyclization

This alternative strategy reverses the order of key bond formations. It begins with the acylation of the starting aminophenol, followed by a cyclization step to construct the benzoxazolone ring.

Logical Workflow for Route 2

Route 2 Workflow A 2-Amino-4-nitrophenol B N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide A->B Acylation (Chloroacetyl Chloride) C This compound B->C Intramolecular Cyclization and Amination D Ammonia D->C

Caption: Workflow for Route 2.

Step 1: Synthesis of N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide

This initial step involves the selective acylation of the amino group of 2-amino-4-nitrophenol with chloroacetyl chloride.

Experimental Protocol:

  • Dissolve 2-amino-4-nitrophenol (1.0 eq) in a suitable solvent such as acetic acid or tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry.

  • The crude product can be used in the next step without further purification or can be recrystallized from an appropriate solvent.

Causality of Experimental Choices:

  • Selective Acylation: The amino group is more nucleophilic than the phenolic hydroxyl group, allowing for selective acylation under controlled conditions.[4]

  • Low Temperature: The reaction is performed at low temperature to control the reactivity of the acid chloride and minimize potential side reactions, such as O-acylation.

Step 2: Intramolecular Cyclization and Amination

This step involves a base-mediated intramolecular cyclization to form the benzoxazolone ring, followed by amination of the chloroacetamide moiety. It is proposed as a one-pot reaction for efficiency.

Experimental Protocol:

  • Dissolve N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide (1.0 eq) in a suitable solvent like ethanol or isopropanol.

  • Add a base such as sodium ethoxide or potassium carbonate (2.0 eq).

  • Heat the mixture to reflux for 6-8 hours to facilitate the intramolecular cyclization.

  • After the cyclization is complete (monitored by TLC), cool the reaction mixture.

  • Introduce a source of ammonia, such as aqueous ammonia or bubbling ammonia gas through the solution, and continue to stir at room temperature or with gentle heating to displace the chloride and form the final acetamide.

  • Monitor the amination by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid.

  • The product will precipitate out and can be collected by filtration, washed with water, and recrystallized.

Causality of Experimental Choices:

  • Base-Mediated Cyclization: The base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile to attack the carbonyl carbon of the acetamide, leading to cyclization and elimination of water.

  • One-Pot Amination: Combining the cyclization and amination steps in a single pot improves the overall efficiency of the synthesis by reducing the number of workup and purification steps.

Comparative Analysis

ParameterRoute 1: Cyclization then N-AlkylationRoute 2: Acylation then Cyclization
Overall Yield Moderate to Good (Potentially 60-75%)Potentially Moderate (Potentially 40-60%)
Purity of Final Product Generally high after recrystallization.May require more rigorous purification.
Number of Steps 22 (potentially one-pot for the second step)
Starting Materials 2-Amino-4-nitrophenol, Urea, 2-Chloroacetamide2-Amino-4-nitrophenol, Chloroacetyl Chloride, Ammonia
Reagent Hazards Urea is relatively safe. NaH requires careful handling.Chloroacetyl chloride is corrosive and lachrymatory.
Reaction Conditions High temperatures for cyclization; moderate for alkylation.Low to moderate temperatures.
Scalability Generally scalable, with careful handling of NaH if used.Scalable, but handling of chloroacetyl chloride requires care.
Control of Selectivity N-alkylation is generally selective.Selective N-acylation is crucial in the first step.

Discussion and Recommendations

Route 1 represents a more traditional and arguably more reliable approach. The formation of the benzoxazolone core is a well-established reaction, and the subsequent N-alkylation is a common transformation in heterocyclic chemistry. This route is likely to provide a higher overall yield and a purer final product with standard purification techniques. The primary safety consideration is the handling of sodium hydride if chosen as the base, although milder bases like potassium carbonate can often be used effectively. This route is recommended for researchers seeking a robust and predictable synthesis.

Route 2 offers a potentially more convergent and efficient pathway, especially if the second step can be successfully performed as a one-pot reaction. However, this route presents more significant challenges. The selective N-acylation of 2-amino-4-nitrophenol requires careful control of reaction conditions to avoid O-acylation. The subsequent intramolecular cyclization of the N-acyl intermediate may be less straightforward and could be prone to side reactions. The final amination step adds another layer of complexity. This route may be more suitable for experienced synthetic chemists interested in exploring novel and potentially more atom-economical approaches.

References

  • Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 26(45), 9722–9727.
  • Google Patents. (n.d.). CN105669477A - Method for producing 5-nitro-2aminophenol.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Retrieved from [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • ZORA. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Retrieved from [Link]

  • PMC. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

  • PMC. (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • PubChem. (n.d.). 2-Amino-4-chloro-5-nitrophenol. Retrieved from [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). Journal of Applied Pharmaceutical Science, 2(8), 113-117.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The guiding principle for the disposal of any new or uncharacterized compound is to treat it as hazardous. This approach minimizes risk by assuming the compound may possess toxic, reactive, or other hazardous properties.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough understanding of the potential hazards is crucial. The structure of 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide suggests several potential hazards:

  • Nitroaromatic Compounds: These are often toxic and can be reactive or explosive, particularly polynitro compounds.

  • Benzoxazole Derivatives: This class of compounds can exhibit a range of biological activities and may be irritants or sensitizers.[1][2][3]

  • Acetamide Group: Acetamide itself is a suspected carcinogen and can cause skin and eye irritation.[4][5][6][7]

Given these potential hazards, stringent adherence to PPE protocols is mandatory.

Protection TypeRecommended Equipment & SpecificationsRationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended for splash hazards.Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron must be worn.Prevents direct skin contact, which may cause irritation or absorption.[1][3]
Respiratory Protection Use in a chemical fume hood. If a fume hood is not available, a NIOSH/MSHA approved respirator should be worn.Minimizes inhalation of dust or aerosols.[5]
Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be handled as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9][10]

Proper segregation is the cornerstone of safe chemical waste management.

  • Solid Waste: Collect any solid this compound, including any contaminated items such as weighing paper, gloves, and bench liners. This waste should be placed in a designated, compatible hazardous waste container.

  • Liquid Waste: If the compound is in solution, it must be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. For instance, never mix oxidizing acids with organic chemicals.[11]

  • Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.

The choice of waste container is critical to prevent leaks and reactions.

  • Compatibility: The container must be chemically resistant to the waste. High-density polyethylene (HDPE) is a suitable choice for many organic solids and solutions.[12]

  • Condition: Containers must be in good condition, with no cracks or leaks.[13]

  • Sealing: The container must have a secure, tight-fitting lid. Keep the container closed except when adding waste.[8][9][13]

Accurate and thorough labeling is a regulatory requirement and essential for safety.

Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste labels. The label must include:

  • The words "Hazardous Waste".[13]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[13]

  • The approximate percentage of each chemical constituent if it is a mixture.[13]

  • The date the waste was first added to the container (accumulation start date).[8]

  • The specific hazards (e.g., "Toxic," "Irritant").

Temporary storage of the waste container in the laboratory must be done safely.

  • Designated Area: Store the waste container in a designated satellite accumulation area, which should be at or near the point of generation.[12][13]

  • Secondary Containment: Liquid waste containers must be kept in secondary containment bins to contain any potential leaks.[8][9]

  • Segregation: Store the waste away from incompatible materials.[8][13]

Once the waste container is full (typically around 90% capacity), or if you are approaching the maximum accumulation time limit set by your institution, you must request a pickup from your EHS department.[8][13] Do not transport hazardous waste yourself.[9]

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear your full PPE, contain the spill with an inert absorbent material, and collect the material into your hazardous waste container.

    • For large spills, evacuate the area, secure it, and contact your institution's EHS or emergency response team immediately.[8][13]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Segregate Waste (Solid, Liquid, Sharps) A->B C Select Compatible Container B->C D Securely Label Container C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment (for liquids) E->F G Request Pickup from EHS F->G

Caption: Disposal workflow for this compound.

References

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

  • Nitro Chemical Waste Disposal. Environmental Logistics, Inc. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Section 2. Hazards identification. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • N-(naphthalen-1-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. PubChem. [Link]

  • Acetamide Safety Data Sheet. PENTA. [Link]

  • Acetamide Safety Data Sheet. Chemos GmbH & Co. KG. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.